REACTION_CXSMILES
|
[H-].[Na+].O[C@H:4]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:5][C:6]([O:8][CH3:9])=[O:7].BrC(CCCCCC)C(Cl)=O>O1CCCC1>[CH3:9][O:8][C:6](=[O:7])[CH2:5][CH2:4][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20] |f:0.1|
|
Name
|
|
Quantity
|
98 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
764 mg
|
Type
|
reactant
|
Smiles
|
O[C@@H](CC(=O)OC)CCCCCCCCCCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
732 mg
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)Cl)CCCCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 10 minutes at 0° C.
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the reaction flask was removed from the cold bath for 24 hours
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
The mixture was poured into 100 mL 10% NaHCO3 and extraction with ether (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over MgSO4 and removal of the solvent by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
gave yellow oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (3×24 cm column, 50% CH2Cl2 /hexane)
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCCCCCCCCCCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 407 mg | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |